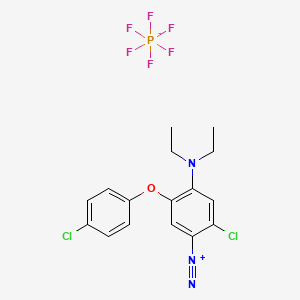

2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium hexafluorophosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium hexafluorophosphate is a diazonium salt that is used in various chemical reactions and applications. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and industrial processes.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Chlor-5-(4-Chlorphenoxy)-4-diethylaminobenzenediazoniumhexafluorophosphat umfasst typischerweise die Diazotierung von 2-Chlor-5-(4-Chlorphenoxy)-4-diethylaminobenzol. Der Prozess umfasst die folgenden Schritte:

Nitrierung: Der Ausgangsstoff, 2-Chlor-5-(4-Chlorphenoxy)-4-diethylaminobenzol, wird unter Verwendung einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure nitriert.

Reduktion: Die Nitrogruppe wird dann unter Verwendung eines Reduktionsmittels wie Zinn(II)-chlorid oder Eisenpulver in Gegenwart von Salzsäure zu einer Aminogruppe reduziert.

Diazotierung: Das resultierende Amin wird unter Verwendung von Natriumnitrit und Salzsäure bei niedrigen Temperaturen diazotiert, um das Diazoniumsalz zu bilden.

Salzbildung: Das Diazoniumsalz wird dann mit Hexafluorophosphorsäure behandelt, um 2-Chlor-5-(4-Chlorphenoxy)-4-diethylaminobenzenediazoniumhexafluorophosphat zu bilden.

Industrielle Produktionsmethoden

In industriellen Umgebungen folgt die Produktion dieser Verbindung ähnlichen Schritten, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Ausbeute optimiert, wobei die Reaktionsbedingungen sorgfältig kontrolliert werden, um die Reinheit und Stabilität des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Chlor-5-(4-Chlorphenoxy)-4-diethylaminobenzenediazoniumhexafluorophosphat unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Diazoniumgruppe kann durch andere Nucleophile wie Halogenide, Hydroxide und Cyanide ersetzt werden.

Kupplungsreaktionen: Sie kann mit Phenolen und Aminen kuppeln, um Azoverbindungen zu bilden.

Reduktionsreaktionen: Die Diazoniumgruppe kann reduziert werden, um das entsprechende Amin zu bilden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Reagenzien wie Kaliumiodid, Kupfer(I)-chlorid und Natriumhydroxid werden häufig verwendet.

Kupplungsreaktionen: Phenole und Amine werden als Kupplungspartner verwendet, häufig in Gegenwart einer Base wie Natriumacetat.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Zinn(II)-chlorid werden eingesetzt.

Wichtige gebildete Produkte

Substitutionsreaktionen: Produkte umfassen halogenierte, hydroxylierte und cyanierte Derivate.

Kupplungsreaktionen: Azoverbindungen sind die Hauptprodukte.

Reduktionsreaktionen: Das entsprechende Amin wird gebildet.

Wissenschaftliche Forschungsanwendungen

2-Chlor-5-(4-Chlorphenoxy)-4-diethylaminobenzenediazoniumhexafluorophosphat wird in verschiedenen Anwendungen in der wissenschaftlichen Forschung eingesetzt:

Chemie: Es wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Bildung von Azoverbindungen und anderen substituierten Derivaten.

Biologie: Es wird zur Markierung von Biomolekülen und zur Untersuchung von Enzymmechanismen eingesetzt.

Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Spezialchemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Chlor-5-(4-Chlorphenoxy)-4-diethylaminobenzenediazoniumhexafluorophosphat beinhaltet die Bildung reaktiver Zwischenprodukte, die verschiedene chemische Umlagerungen eingehen können. Die Diazoniumgruppe ist hochreaktiv und kann an elektrophilen Substitutions-, Kupplungs- und Reduktionsreaktionen teilnehmen. Die beteiligten molekularen Zielstrukturen und Pfade hängen von der jeweiligen Reaktion und Anwendung ab.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium hexafluorophosphate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution, coupling, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-Chlor-5-(4-Chlorphenoxy)-4-dimethylaminobenzenediazoniumhexafluorophosphat

- 2-Chlor-5-(4-Chlorphenoxy)-4-methylaminobenzenediazoniumhexafluorophosphat

Einzigartigkeit

2-Chlor-5-(4-Chlorphenoxy)-4-diethylaminobenzenediazoniumhexafluorophosphat ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins der Diethylaminogruppe einzigartig. Dieses strukturelle Merkmal verleiht ihm eine einzigartige Reaktivität und Stabilität im Vergleich zu ähnlichen Verbindungen, wodurch es besonders nützlich für bestimmte synthetische und industrielle Anwendungen ist.

Eigenschaften

CAS-Nummer |

84196-03-2 |

|---|---|

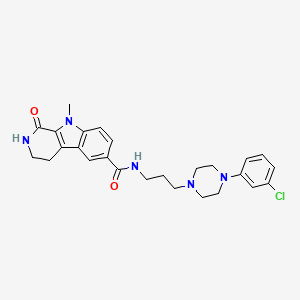

Molekularformel |

C16H16Cl2F6N3OP |

Molekulargewicht |

482.2 g/mol |

IUPAC-Name |

2-chloro-5-(4-chlorophenoxy)-4-(diethylamino)benzenediazonium;hexafluorophosphate |

InChI |

InChI=1S/C16H16Cl2N3O.F6P/c1-3-21(4-2)15-9-13(18)14(20-19)10-16(15)22-12-7-5-11(17)6-8-12;1-7(2,3,4,5)6/h5-10H,3-4H2,1-2H3;/q+1;-1 |

InChI-Schlüssel |

YRCDBRIHHATXJH-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C1=C(C=C(C(=C1)Cl)[N+]#N)OC2=CC=C(C=C2)Cl.F[P-](F)(F)(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.